molecular formula C5H6ClNS B1354192 (5-Chlorothiophen-2-yl)methanamine CAS No. 214759-22-5

(5-Chlorothiophen-2-yl)methanamine

Cat. No. B1354192
CAS RN: 214759-22-5
M. Wt: 147.63 g/mol
InChI Key: QEEXZSPDLPRZEX-UHFFFAOYSA-N
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Description

“(5-Chlorothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 and a molecular formula of C5H6ClNS . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI code for “(5-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(5-Chlorothiophen-2-yl)methanamine” has a density of 1.332g/cm3 , a boiling point of 210.56ºC at 760 mmHg , and a flash point of 81.144ºC . It is a liquid at room temperature .

Scientific Research Applications

Antidepressant Drug Development

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds similar to (5-Chlorothiophen-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the 5-HT1A receptor, excellent selectivity against various other receptors, and promising antidepressant-like activity in preclinical models. This research suggests that 5-HT1A receptor-biased agonists could be potent candidates for antidepressant drug development (Sniecikowska et al., 2019).

Synthesis and Characterization

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to (5-Chlorothiophen-2-yl)methanamine, has been achieved through a high-yielding reaction. The synthesized compound was characterized using various spectroscopic techniques, contributing to the understanding of its structural properties (Shimoga, Shin & Kim, 2018).

Cytotoxic Agents Development

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which include structural analogs of (5-Chlorothiophen-2-yl)methanamine, have been synthesized and tested for anti-tumor potential. Some compounds exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as novel cytotoxic agents for cancer treatment (Ramazani et al., 2014).

Metal Ion Sensing

Two new azomethine-thiophene pincer ligands, structurally related to (5-Chlorothiophen-2-yl)methanamine, have been developed for sensing metal ions. Their absorption, fluorescence, and MALDI-TOF-MS spectroscopic studies demonstrate potential applications in metal ion sensing (Pedras et al., 2007).

Apoptosis Inducers in Cancer Treatment

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound structurally similar to (5-Chlorothiophen-2-yl)methanamine, has been identified as an apoptosis inducerthrough a cell-based high-throughput screening assay. This compound demonstrated activity against several cancer cell lines and was identified to target TIP47, an IGF II receptor binding protein, indicating its potential as an anticancer agent (Zhang et al., 2005).

Antimicrobial Activity

Several derivatives of (5-Chlorothiophen-2-yl)methanamine have shown significant antimicrobial activity. For instance, novel urea and thiourea derivatives of this compound displayed potent in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, along with high antifungal activity, suggesting their potential use as antimicrobial agents (Vedavathi et al., 2017).

Bone Disorders Treatment

A compound with a 2-aminopyrimidine template, structurally related to (5-Chlorothiophen-2-yl)methanamine, was discovered through high-throughput screening for the treatment of bone disorders. This compound, targeting the Wnt beta-catenin cellular messaging system, demonstrated a dose-dependent increase in trabecular bone formation rate in animal models, indicating its potential use in treating bone disorders (Pelletier et al., 2009).

Mechanism of Action

The mechanism of action for “(5-Chlorothiophen-2-yl)methanamine” is not explicitly mentioned in the search results. It’s worth noting that the mechanism of action for a compound depends on its intended use, which is not specified for this compound .

Safety and Hazards

“(5-Chlorothiophen-2-yl)methanamine” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), and may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(5-chlorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEXZSPDLPRZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466046
Record name (5-chlorothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214759-22-5
Record name (5-chlorothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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